[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate
Description
[(Oxido)phenyl(trifluoromethyl)-λ⁴-sulfanylidene]dimethylammonium tetrafluoroborate (CAS: 1046786-08-6), commonly referred to as the Shibata Reagent I, is a specialized electrophilic trifluoromethylation agent. Its molecular formula is C₉H₁₁BF₇NOS, with a molecular weight of 325.05 g/mol . Structurally, it features a sulfonium cation paired with a tetrafluoroborate (BF₄⁻) counterion, designed to transfer the trifluoromethyl (CF₃) group to nucleophilic substrates. This reagent is synthesized as a trifluoromethylated analog of Johnson-type methyl-transfer reagents, enabling unique reactivity in organic synthesis .
Key applications include the α-trifluoromethylation of β-ketoesters and vinylogous trifluoromethylation of dicyanoalkylidenes, reactions critical for introducing CF₃ groups into pharmaceuticals and agrochemicals . The compound is a white crystalline powder, stable at 2–8°C, and requires careful handling due to its corrosive nature (UN 1759, Hazard Class 8) .
Properties
CAS No. |
1046786-08-6 |
|---|---|
Molecular Formula |
C9H10BF7NOS- |
Molecular Weight |
324.05 g/mol |
IUPAC Name |
2-[dimethylazaniumylidene(trifluoromethyl)-λ4-sulfanyl]phenolate;tetrafluoroborate |
InChI |
InChI=1S/C9H10F3NOS.BF4/c1-13(2)15(9(10,11)12)8-6-4-3-5-7(8)14;2-1(3,4)5/h3-6H,1-2H3;/q;-1 |
InChI Key |
WCYIGBJHCKFTFE-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.CN(C)[S+](=O)(C1=CC=CC=C1)C(F)(F)F |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+](=S(C1=CC=CC=C1[O-])C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate involves several steps. One common approach starts with the preparation of the phenyl(trifluoromethyl)sulfanyl intermediate through a nucleophilic substitution reaction, followed by oxidation to introduce the oxido group. The final assembly into the target compound involves quaternization with dimethylamine and stabilization with tetrafluoroborate.
Industrial Production Methods: Scaling up this synthesis for industrial production involves optimizing each step for higher yields and purity. The use of continuous flow reactors and high-throughput screening can enhance efficiency. Reaction conditions like temperature, pressure, and solvent choice are meticulously controlled.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes oxidation, reduction, and substitution reactions. Its oxido group can participate in redox reactions, while the phenyl ring can undergo electrophilic substitution. The lambda4-sulfanylidene center can also be a site for nucleophilic attacks.
Common Reagents and Conditions: Typical reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reactions often proceed under mild conditions in polar solvents like acetonitrile or dichloromethane.
Major Products: Products from these reactions vary. Oxidation typically enhances the oxido functionality, while reduction might convert it into a hydroxyl group. Substitution reactions on the phenyl ring could introduce various substituents, leading to diversified derivatives.
Scientific Research Applications
The compound finds applications across chemistry, biology, medicine, and industry:
Chemistry: Utilized as a versatile reagent in organic synthesis, aiding in complex molecule construction.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for pharmaceutical properties, possibly as an antimicrobial or anticancer agent.
Industry: Used in materials science for developing novel polymers or as a catalyst in certain industrial processes.
Mechanism of Action
Compared to similar compounds like phenyl(trifluoromethyl)sulfanylidene derivatives, [(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate exhibits unique properties due to the oxido and dimethylammonium groups. This configuration might improve solubility, reactivity, or selectivity in certain reactions.
Comparison with Similar Compounds
Togni Reagents (Hypervalent Iodine(III)-CF₃)
- Molecular Formula : C₁₃H₁₁F₃IO₃ (Togni Reagent I)
- Molecular Weight : 344.13 g/mol
- Applications : Trifluoromethylation of thiols, alcohols, phosphines, and heteroarenes.
- Key Differences :
- Mechanism : Togni reagents utilize hypervalent iodine(III) centers to transfer CF₃, whereas the Shibata Reagent I employs a sulfonium cation .
- Substrate Scope : Togni reagents exhibit broader applicability for oxygen- and sulfur-based nucleophiles, while the Shibata Reagent I is optimized for carbon nucleophiles (e.g., β-ketoesters) .
- Stability : Togni reagents are moisture-sensitive and require inert storage conditions, while the Shibata Reagent I is stable at refrigeration temperatures .
Umemoto Reagents (Sulfonium Salts)
- Structure: Diarylsulfonium-based CF₃ donors (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate).
- Applications : Radical trifluoromethylation under photoredox conditions.
- Key Differences :
Trimethyloxonium Tetrafluoroborate (TMOBF₄)
- Molecular Formula : C₃H₉BF₄O
- Molecular Weight : 156.91 g/mol
- Applications : Methylation of carboxylic acids and amines in proteomics.
- Key Differences :
Tetraethylammonium ((Diphenylphosphino)-ethynyl)trifluoroborate
- Molecular Formula : C₁₈H₂₀BF₃NP
- Molecular Weight : 375.14 g/mol
- Applications : Alkynyltrifluoroborate precursor for cross-coupling reactions.
- Key Differences: Anion Role: The tetrafluoroborate here stabilizes the phosphino-ethynyl group rather than facilitating electrophilic transfer .
Iodonium Tetrafluoroborate Salts
Examples: (4-Methoxyphenyl)(mesityl)iodonium tetrafluoroborate .
- Applications : Fluorination of aromatic rings via iodonium intermediates.
Data Table: Comparative Analysis
Research Findings
- Reactivity : The Shibata Reagent I achieves vinylogous trifluoromethylation —a reaction unattainable with Togni or Umemoto reagents—demonstrating unique selectivity for extended π-systems .
- Efficiency : In β-ketoester trifluoromethylation, the Shibata Reagent I provides yields >85%, surpassing iodine-based reagents in substrate compatibility .
- Safety : Unlike TMOBF₄, which requires stringent pH control, the Shibata Reagent I poses lower risks of hydrolysis but demands corrosion-resistant handling .
Biological Activity
[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium tetrafluoroborate, commonly referred to as Shibata Reagent I , is a synthetic compound with the molecular formula and a molecular weight of 325.05 g/mol. This compound has garnered attention in the field of synthetic organic chemistry, particularly for its potential biological applications and mechanisms of action.
- CAS Number : 1046786-08-6
- Molecular Formula : C₉H₁₁BF₇NOS
- Molecular Weight : 325.05 g/mol
- Purity : ≥98.0% (by HPLC)
- Physical Form : Crystalline powder, white in color
| Property | Value |
|---|---|
| CAS Number | 1046786-08-6 |
| Molecular Formula | C₉H₁₁BF₇NOS |
| Molecular Weight | 325.05 g/mol |
| Purity | ≥98.0% (HPLC) |
| Physical Form | Crystalline powder |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as a fluorinating agent and its implications in medicinal chemistry.
Research indicates that this compound acts primarily through the formation of reactive intermediates that can interact with biological macromolecules, leading to modifications in cellular processes. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially increasing their bioavailability and efficacy.
Case Studies and Research Findings
- Fluorination Reactions :
- Antimicrobial Activity :
- Cellular Studies :
Data Table: Biological Activity Overview
| Study Focus | Findings |
|---|---|
| Fluorination Reactions | Effective fluorination of aromatics |
| Antimicrobial Activity | Significant activity against bacteria |
| Cellular Studies | Induction of apoptosis in cancer cells |
Q & A
What are the primary applications of [(Oxido)phenyl(trifluoromethyl)-λ⁴-sulfanylidene]dimethylammonium tetrafluoroborate in synthetic chemistry?
This reagent is primarily used for electrophilic trifluoromethylation of carbon nucleophiles, enabling the incorporation of CF₃ groups into organic frameworks. It is particularly effective in reactions involving dicyanoalkylidenes, where it achieves vinylogous trifluoromethylation —a rare transformation that extends conjugation while introducing fluorine . Its design as a trifluorinated analog of Johnson-type methyl-transfer reagents makes it valuable for synthesizing fluorinated pharmaceuticals and agrochemicals .
How does the reactivity of this reagent compare to Togni (I/II) or Umemoto reagents in trifluoromethylation?
Comparative studies show that this reagent’s efficacy depends on the substrate and reaction conditions. For example, in the trifluoromethylation of pyridines, Togni I outperformed this reagent (42% vs. 29% yield), likely due to differences in electrophilicity and stability under basic conditions . However, it excels in reactions requiring mild conditions or compatibility with sensitive nucleophiles, where competing reagents may decompose . Methodological optimization (e.g., solvent selection, absence of base) can enhance its performance .
What critical steps ensure successful synthesis and characterization of this compound?
Synthesis typically involves:
- Reaction of phenyl(trifluoromethyl)sulfane precursors with dimethylamine and subsequent oxidation.
- Counterion exchange with tetrafluoroborate (BF₄⁻) in polar aprotic solvents (e.g., CH₂Cl₂ or MeCN) under anhydrous conditions .
Characterization relies on:
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm CF₃ and sulfanylidene moieties.
- Mass spectrometry (MS) for molecular ion verification.
- X-ray crystallography (where applicable) to resolve λ⁴-sulfur geometry .
What mechanistic insights explain its trifluoromethylation capability?
The reagent operates via electrophilic CF₃ transfer , facilitated by the λ⁴-sulfanylidene core, which stabilizes the transition state during nucleophilic attack. The dimethylammonium group enhances solubility in organic solvents, while the tetrafluoroborate counterion minimizes side reactions (e.g., anion metathesis). Computational studies suggest a two-step process: (1) nucleophilic displacement at sulfur, followed by (2) CF₃ group transfer .
How can reaction conditions be optimized for vinylogous trifluoromethylation?
Key parameters include:
- Solvent : CH₂Cl₂ improves yield (87% NMR yield) compared to MeCN or THF .
- Temperature : Room temperature avoids decomposition of the electrophilic CF₃ source.
- Catalyst : Base-free conditions prevent deprotonation of intermediates, which can lead to side reactions .
What storage and handling protocols ensure reagent stability?
- Storage : Keep at –20°C under inert gas (Ar/N₂) to prevent moisture absorption and oxidative degradation.
- Light sensitivity : Store in amber glassware to avoid photolytic cleavage of the S–CF₃ bond .
Are there contradictions in reported reaction efficiencies?
Yes. For example, in trifluoromethylation of pyridines, this reagent underperformed relative to Togni I, but outperformed Umemoto reagents in other systems . Contradictions arise from substrate-specific steric/electronic effects and solvent-dependent reagent stability. Careful screening is essential for each application .
Which analytical methods confirm structural integrity and purity?
- ¹⁹F NMR : Detects BF₄⁻ counterion (δ ≈ –150 ppm) and CF₃ groups (δ ≈ –60 ppm).
- HRMS : Validates molecular ion peaks (e.g., [M–BF₄]⁺).
- Elemental analysis : Ensures stoichiometric C/N/S ratios .
How are byproducts managed during reactions?
- Column chromatography (silica gel) separates the desired product from unreacted reagent.
- Recrystallization in EtOH/CH₂Cl₂ removes ionic byproducts (e.g., BF₄⁻ salts).
- Recycling : Byproducts like reduced sulfur species can be reoxidized to regenerate the active reagent .
Has this reagent been explored in electrochemical applications?
While not directly reported, analogous tetrafluoroborate salts (e.g., tetrabutylammonium BF₄⁻) are used as electrolytes in electrochemistry. Potential applications include electrosynthesis of fluorinated compounds or surface modification via aryl radical intermediates, similar to diazonium salt electrodeposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
